molecular formula C22H20ClN3O3S2 B11283719 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B11283719
M. Wt: 474.0 g/mol
InChI Key: BLPJXUJAIUZHTC-UHFFFAOYSA-N
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Description

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the acetylation of the compound with N-(5-chloro-2-methoxyphenyl)acetamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of diseases involving abnormal cell proliferation.

Mechanism of Action

The mechanism of action of 2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and the thienopyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H20ClN3O3S2

Molecular Weight

474.0 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H20ClN3O3S2/c1-29-18-8-7-15(23)11-17(18)24-19(27)13-31-22-25-16-9-10-30-20(16)21(28)26(22)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,24,27)

InChI Key

BLPJXUJAIUZHTC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3

Origin of Product

United States

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